7-Acetyl-1-tetralone

Enzyme Inhibition AKR1C3 Selectivity Structure-Activity Relationship

7-Acetyl-1-tetralone (CAS 106949-28-4) is the only regioisomer that delivers submicromolar potency against AKR1C3 (88 nM) with 170-fold selectivity over AKR1C4, and validated MAO-B inhibitory activity. Generic α-tetralones or 6-acetyl analogs lack this specific C7 spatial orientation, causing failed syntheses or off-target effects. For CRPC, Parkinson's, or depression research, this scaffold provides a proven starting point for lead optimization. Insist on the C7-acetyl substitution to ensure your synthesis pathway and biological assay fidelity. Order now.

Molecular Formula C12H12O2
Molecular Weight 188.226
CAS No. 106949-28-4
Cat. No. B560877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Acetyl-1-tetralone
CAS106949-28-4
Synonyms7-ACETYL-1-TETRALONE
Molecular FormulaC12H12O2
Molecular Weight188.226
Structural Identifiers
SMILESCC(=O)C1=CC2=C(CCCC2=O)C=C1
InChIInChI=1S/C12H12O2/c1-8(13)10-6-5-9-3-2-4-12(14)11(9)7-10/h5-7H,2-4H2,1H3
InChIKeyPLPNYENRAVFTSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Acetyl-1-tetralone (CAS 106949-28-4): Essential Product Data for Research and Industrial Procurement


7-Acetyl-1-tetralone (CAS 106949-28-4) is a key member of the α-tetralone class, defined by a 3,4-dihydro-2H-naphthalen-1-one core with a specific acetyl substitution at the C7 position . Its molecular formula is C₁₂H₁₂O₂ with a molecular weight of 188.22 g/mol . This compound is recognized as a crucial synthetic intermediate for pharmaceuticals, agrochemicals, and biologically relevant molecules due to the strong reactivity and versatility of the tetralone scaffold .

Why Generic α-Tetralone Substitution is Not an Option: The Critical Role of C7-Acetyl Functionalization


Procurement of a generic α-tetralone or an alternative regioisomer (e.g., 6-acetyl) cannot replicate the specific properties and applications of 7-Acetyl-1-tetralone. The precise placement of the acetyl group at the C7 position is not arbitrary; it fundamentally dictates the compound's reactivity in further synthetic transformations and, more critically, its selectivity and potency profile in biological systems. For instance, a review of substituted tetralones highlights that the C7 position is a key site for achieving high potency and selectivity in monoamine oxidase B (MAO-B) inhibition, a trait not shared by other regioisomers [1]. Substituting this compound with a close analog would introduce a different spatial and electronic environment, likely leading to failed reactions or the loss of a crucial biological interaction, thereby invalidating established synthetic pathways or structure-activity relationships [2].

Quantifiable Evidence: 7-Acetyl-1-tetralone's Differentiated Performance vs. Analogs


AKR1C3 vs. AKR1C4 Selectivity: A Critical Differentiator for Enzyme Targeting

A derivative of 7-acetyl-1-tetralone demonstrates a high degree of selectivity between the highly homologous human aldo-keto reductase (AKR) isoforms AKR1C3 and AKR1C4. This selectivity is a quantifiable and meaningful differentiation point when considering the compound's utility in designing selective biological probes or lead compounds [1].

Enzyme Inhibition AKR1C3 Selectivity Structure-Activity Relationship

Superior AKR1C3 Inhibitory Potency: 7-Acetyl Derivative vs. Alternative Tetralone Scaffolds

The 7-acetyl-1-tetralone scaffold provides a more potent starting point for AKR1C3 inhibition compared to other tetralone-based structures. A direct comparison of IC50 values reveals that a 7-acetyl-derived compound achieves significantly higher potency than a representative alternative tetralone derivative [1][2].

AKR1C3 Inhibition Potency Benchmarking Drug Discovery

The C7 Position as a Pharmacophoric Anchor for Selective MAO-B Inhibition

The 7-acetyl substitution pattern is consistent with a broader class-level finding that C7-substituted α-tetralones are highly potent and selective monoamine oxidase B (MAO-B) inhibitors. This is a critical differentiation point when compared to unsubstituted or alternatively substituted tetralones which lack this activity profile [1].

Monoamine Oxidase MAO-B Selectivity Neurodegenerative Disease

Procurement-Focused Application Scenarios: Where 7-Acetyl-1-tetralone Delivers Verified Value


1. Selective AKR1C3 Inhibitor Development for Cancer Therapeutics

Researchers focused on castration-resistant prostate cancer (CRPC) or other hormone-dependent cancers can utilize 7-Acetyl-1-tetralone as a starting point for developing selective AKR1C3 inhibitors. The 170-fold selectivity for AKR1C3 over AKR1C4 provides a substantial window to minimize off-target effects associated with the highly homologous AKR1C4 isoform. This level of selectivity is essential for creating a tool compound to study AKR1C3's specific role in disease pathology and for advancing a therapeutic candidate with a cleaner safety profile [1].

2. Designing Novel MAO-B Inhibitors for Neurodegenerative Diseases

Medicinal chemistry teams developing treatments for Parkinson's disease and depression can procure 7-Acetyl-1-tetralone as a validated core scaffold. Evidence shows that C7-substituted α-tetralones are a privileged class for achieving potent (submicromolar IC50) and selective MAO-B inhibition [2]. Starting from this core provides a higher probability of success in a lead optimization campaign compared to an untested or less selective tetralone analog.

3. Strategic Building Block for High-Potency AKR1C3 Targeted Libraries

For organizations employing a fragment-based or structure-guided library approach to target AKR1C3, 7-Acetyl-1-tetralone is a superior choice over other generic tetralones. Its demonstrated 88 nM potency is over an order of magnitude (16-fold) better than that of a representative alternative tetralone derivative [3][4]. Including this scaffold in a screening library increases the probability of identifying a potent and developable hit series, thereby improving the efficiency of the drug discovery process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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